molecular formula C13H14ClP B14398721 Methyl(diphenyl)phosphane;hydrochloride CAS No. 89486-27-1

Methyl(diphenyl)phosphane;hydrochloride

Cat. No.: B14398721
CAS No.: 89486-27-1
M. Wt: 236.67 g/mol
InChI Key: BBPZZOJFJUVQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(diphenyl)phosphane hydrochloride is an organophosphorus compound featuring a phosphorus atom bonded to a methyl group, two phenyl rings, and a hydrochloride counterion. This structure imparts unique reactivity and stability, making it valuable in catalysis and organic synthesis. Hydrochloride derivatives, such as 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7), are often employed for enhanced solubility and stability in synthetic applications .

Properties

CAS No.

89486-27-1

Molecular Formula

C13H14ClP

Molecular Weight

236.67 g/mol

IUPAC Name

methyl(diphenyl)phosphane;hydrochloride

InChI

InChI=1S/C13H13P.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H

InChI Key

BBPZZOJFJUVQQP-UHFFFAOYSA-N

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(diphenyl)phosphane;hydrochloride is typically synthesized by the reaction of chlorodiphenylphosphine with methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Methyl(diphenyl)phosphane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Substitution: Reagents such as alkyl halides and acyl halides are used under conditions that favor nucleophilic substitution.

Major Products:

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Phosphines: Formed through substitution reactions with various electrophiles.

Scientific Research Applications

Methyl(diphenyl)phosphane;hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl(diphenyl)phosphane;hydrochloride exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The key distinction lies in the substituents on the phosphorus atom:

  • Methyl(diphenyl)phosphane hydrochloride : Contains two phenyl groups, a methyl group, and a hydrochloride ion (Cl⁻).
  • Methylphosphonous dichloride (CAS 676-83-5): Features a methyl group and two chlorine atoms (CH₃Cl₂P), classified as a phosphonous dichloride .
  • Dichloro(phenyl)phosphine (CAS 644-97-3): Substituted with one phenyl group and two chlorines (C₆H₅PCl₂), a reactive intermediate in organophosphorus synthesis .
  • Methyl dichlorophosphite (CAS 3279-26-3) : Contains a methoxy group and two chlorines (CH₃Cl₂OP), used as a phosphitylating agent .
Table 1: Structural Comparison
Compound Molecular Formula Key Substituents CAS Number
Methyl(diphenyl)phosphane HCl C₁₃H₁₄ClP PPh₂CH₃·HCl Not Provided
Methylphosphonous dichloride CH₃Cl₂P PCl₂CH₃ 676-83-5
Dichloro(phenyl)phosphine C₆H₅Cl₂P PCl₂Ph 644-97-3
Methyl dichlorophosphite CH₃Cl₂OP POCl₂(OCH₃) 3279-26-3

Physical Properties

  • Hydrochloride Salts : Enhance stability and solubility. For example, 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride has a defined GHS classification for safe handling .
  • Dichlorides : Higher density and volatility. Methyl dichlorophosphite has a density of 1.376 g/mL at 20°C, typical for liquid phosphitylating agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.